3-Octyl-2-(prop-2-EN-1-YL)phenol
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Overview
Description
3-Octyl-2-(prop-2-en-1-yl)phenol is an organic compound with a molecular formula of C17H26O It is a phenolic compound characterized by an octyl group and a prop-2-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with octyl and prop-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with octyl chloride and prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Octyl-2-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Octyl-2-(prop-2-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Octyl-2-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, known for its antimicrobial and analgesic properties.
Thymol: 2-Isopropyl-5-methylphenol, used for its antiseptic and antifungal activities.
Carvacrol: 2-Methyl-5-(1-methylethyl)phenol, known for its antibacterial and antioxidant effects.
Uniqueness
3-Octyl-2-(prop-2-en-1-yl)phenol is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its longer octyl chain may enhance its lipophilicity and membrane permeability, potentially leading to different biological activities compared to shorter alkyl chain phenols.
Properties
CAS No. |
111159-16-1 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-octyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C17H26O/c1-3-5-6-7-8-9-12-15-13-10-14-17(18)16(15)11-4-2/h4,10,13-14,18H,2-3,5-9,11-12H2,1H3 |
InChI Key |
QIUYVSVKVBHSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)O)CC=C |
Origin of Product |
United States |
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